ITF3756
Description
Properties
CAS No. |
2247608-27-9 |
|---|---|
Molecular Formula |
C13H11N5O2S |
Molecular Weight |
301.32 |
IUPAC Name |
N-hydroxy-4-((5-(thiophen-2-yl)-1H-tetrazol-1-yl)methyl)benzamide |
InChI |
InChI=1S/C13H11N5O2S/c19-13(15-20)10-5-3-9(4-6-10)8-18-12(14-16-17-18)11-2-1-7-21-11/h1-7,20H,8H2,(H,15,19) |
InChI Key |
UFUGFWWXDWPEQE-UHFFFAOYSA-N |
SMILES |
ONC(C(C=C1)=CC=C1CN2C(C3=CC=CS3)=NN=N2)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
ITF3756; ITF-3756; ITF 3756 |
Origin of Product |
United States |
Design and Development of Itf3756
Chemical Scaffolds and Structural Motifs of HDAC6 Inhibitors
Most zinc-dependent HDAC inhibitors share a common tripartite structure consisting of a zinc-binding group (ZBG), a linker, and a cap group. mdpi.com The ZBG targets the zinc ion in the active site, the linker mimics the acetylated lysine (B10760008) side chain, and the cap group interacts with the enzyme surface. mdpi.com
Benzohydroxamate-Based Inhibitors
Benzohydroxamate is a common zinc-binding group utilized in the design of HDAC inhibitors. acs.orgnih.gov Many HDAC inhibitors, including some selective for HDAC6, feature a hydroxamate group to chelate the zinc ion in the enzyme's active site. acs.orgmdpi.comnih.gov The design of such inhibitors often involves linking the hydroxamic acid ZBG to a capping moiety via an aliphatic or aromatic linker. nih.gov
Pentaheterocyclic Scaffold Derivatives
ITF3756 is characterized by bearing a pentaheterocyclic central core scaffold. medkoo.comnih.gov This pentaheterocyclic scaffold, combined with a benzohydroxamate group, represents a class of novel HDAC6 inhibitors. acs.orgnih.gov The incorporation of a pentaheterocyclic central core in benzohydroxamate-based inhibitors has been explored to achieve potent and selective HDAC6 inhibition. acs.orgnih.gov
Synthetic Strategies for Novel HDAC6 Inhibitors
The synthesis of novel HDAC6 inhibitors like this compound involves the chemical assembly of the distinct pharmacophoric elements: the zinc-binding group, the linker, and the cap group. This compound was synthesized by the Medicinal Chemistry Department at Italfarmaco. frontiersin.orgnih.gov General synthetic strategies for hydroxamic acid-based HDAC inhibitors involve coupling reactions to form the amide bond of the hydroxamate and incorporating the desired linker and cap structures. nih.govjst.go.jp The synthesis of compounds bearing a pentaheterocyclic central core requires specific synthetic routes to construct this core structure and attach the other functional groups. acs.orgnih.gov
Structure-Activity Relationship (SAR) Studies in this compound Development
Structure-Activity Relationship (SAR) studies are crucial in the development of HDAC inhibitors to optimize their potency, selectivity, and pharmacokinetic properties. These studies involve synthesizing a series of compounds with systematic modifications to the different parts of the molecule (ZBG, linker, and cap) and evaluating their biological activity. nih.govresearchgate.netfrontiersin.org
Optimization for Potency and Selectivity Towards HDAC6
SAR studies aim to identify the structural features that contribute to high inhibitory activity against HDAC6 and selectivity over other HDAC isoforms, particularly Class I HDACs (HDAC1, 2, 3) and other Class IIb HDACs like HDAC10 and HDAC8. nih.govresearchgate.netprobechem.comcenmed.comprobechem.com this compound has been reported as a potent and selective HDAC6 inhibitor with an IC50 of 17 nM, showing >80-fold selectivity versus HDAC8 and Class IIa isoforms (HDAC4, 5, 7, and 9). probechem.com Achieving selectivity often involves exploiting the structural differences between the active sites of different HDAC isoforms. bohrium.com The size and nature of the linker and cap groups play significant roles in determining selectivity. nih.govresearchgate.netresearchgate.netmdpi.com
Comparative Analysis with Other Selective HDAC6 Inhibitors
Comparing the activity and selectivity of novel inhibitors like this compound with other known selective HDAC6 inhibitors is an important part of the development process. Examples of other selective HDAC6 inhibitors include Tubastatin A and Ricolinostat (ACY-1215). cenmed.comprobechem.comcenmed.comnih.govguidetopharmacology.orguni.lunih.govjkchemical.comdaneshyari.compharmakb.comlabsolu.ca
Tubastatin A is a selective HDAC6 inhibitor with a reported IC50 of 6 nM and high selectivity over other isoforms, including >1000-fold selectivity over HDAC1 and HDAC2, and 57-fold over HDAC8. nih.gov Ricolinostat (ACY-1215) is another selective HDAC6 inhibitor with an IC50 of 5 nM, showing >10-fold selectivity for HDAC6 over HDAC1/2/3 and minimal activity against HDAC4/5/7/9/11 and Sirtuin1/2, with slight activity against HDAC8. cenmed.comprobechem.com
The comparative analysis helps to position the new inhibitor within the landscape of existing compounds and highlight its potential advantages in terms of potency, selectivity, or other pharmacological properties. While specific comparative data for this compound against all other selective inhibitors in a single study might not be readily available, its reported IC50 of 17 nM and selectivity profile indicate it is a potent and selective HDAC6 inhibitor. probechem.com
Here is a table summarizing the reported potency and selectivity of this compound and other selective HDAC6 inhibitors:
| Compound | HDAC6 IC50 (nM) | Selectivity vs. HDAC1 | Selectivity vs. HDAC8 | Other Selectivity Notes |
| This compound | 17 probechem.com | Not specified | >80-fold probechem.com | >80-fold vs. HDAC Class IIa (HDAC4, 5, 7, 9) probechem.com |
| Tubastatin A | 6 nih.gov | >1000-fold nih.gov | 57-fold nih.gov | Selective against all other isozymes nih.gov |
| Ricolinostat | 5 cenmed.comprobechem.com | >10-fold cenmed.comprobechem.com | Slight activity cenmed.comprobechem.com | Minimal activity vs. HDAC4/5/7/9/11, Sirtuin1/2 cenmed.comprobechem.com |
This table is based on data from the provided search results and serves to illustrate the comparative profiles.
Direct Inhibition of HDAC6 Enzymatic Activity
This compound functions as a potent and selective inhibitor of HDAC6 nih.govresearchgate.netuni.lunih.govguidetopharmacology.orgidrblab.netuni.lu. Studies have characterized this compound as a competitive inhibitor of HDAC6 with respect to the Fluor de Lys substrate, indicating it directly competes for binding at the enzyme's active site . This inhibition disrupts the catalytic activity of HDAC6, an enzyme known for its role in removing acetyl groups from both histone and non-histone proteins mdpi.com.
Substrate Specificity and Acetylation Profile (e.g., Alpha-Tubulin Acetylation)
A key non-histone substrate of HDAC6 is alpha-tubulin. This compound has been shown to enhance the acetylation of alpha-tubulin, a well-established consequence of HDAC6 inhibition mdpi.com. This increased alpha-tubulin acetylation has been observed in various cell lines, including melanoma, lung, and brain cancer cells, as well as human and mouse triple-negative breast cancer cell lines and a human leukemia T-lymphocyte cell line mdpi.com. The effect on alpha-tubulin acetylation is consistent between treatment with this compound and genetic inactivation of HDAC6 .
Impact on Chromatin Accessibility and Histone Acetylation (e.g., H3K9, H3K14, H3K27)
While HDAC6 is primarily cytoplasmic, its inhibition by this compound or genetic inactivation has been demonstrated to induce significant changes in the acetylation levels of certain histone proteins, thereby impacting chromatin accessibility nih.gov. Specifically, studies using this compound have shown increased acetylation of histone H3 at lysines 9, 14, and 27 (H3K9, H3K14, and H3K27) . These modifications are typically associated with active gene regulatory elements and open chromatin.
Immunofluorescence staining and capillary electrophoresis analyses have confirmed a notable increase in the acetylation levels of H3K27, H3K9, and H3K14 following this compound treatment . For instance, immunofluorescence staining showed a twofold to sixfold increase in the acetylation levels of H3K27, H3K9, and H3K14 in certain cell lines treated with this compound . This effect on histone acetylation appears consistent across various cancer cell lines .
The impact on histone acetylation and chromatin accessibility is linked to the interaction between HDAC6 and the lysine acetyltransferase P300 . HDAC6 inactivation by this compound has been shown to alter P300 ubiquitination, leading to its stabilization and influencing the transcription of genes .
Data Table: Impact of this compound on Histone Acetylation
| Histone Modification | Observed Change in Acetylation (relative to control) | Method of Analysis | Reference |
| H3K27 | Increased (2-6 fold) | Immunofluorescence staining, Capillary electrophoresis | |
| H3K9 | Increased (2-6 fold) | Immunofluorescence staining, Capillary electrophoresis | |
| H3K14 | Increased (2-6 fold) | Immunofluorescence staining, Capillary electrophoresis | |
| H4K16 | Decreased | Immunofluorescence staining | |
| H3K4 | Enrichment | Capillary electrophoresis | |
| H3K23 | Not modulated | Capillary electrophoresis |
Note: Fold changes for H3K27, H3K9, and H3K14 are based on immunofluorescence staining data.
Immunomodulatory Effects on Myeloid Cells
This compound exhibits significant immunomodulatory effects, particularly on myeloid cells such as monocytes and dendritic cells nih.govresearchgate.netguidetopharmacology.org. These effects are crucial for its potential therapeutic applications, especially in the context of modulating immune responses.
Modulation of Programmed Death-Ligand 1 (PD-L1) Expression in Monocytes and Dendritic Cells
A key immunomodulatory effect of this compound is its ability to modulate the expression of programmed death-ligand 1 (PD-L1), an inhibitory immune checkpoint molecule nih.govresearchgate.netuni.lunih.govguidetopharmacology.orgidrblab.netuni.lu. Research indicates that this compound effectively downregulates PD-L1 expression in monocytes and dendritic cells, particularly when these cells are activated by pro-inflammatory cytokines like TNF-α nih.govresearchgate.netuni.lunih.govguidetopharmacology.org. This downregulation has been observed at both the protein and mRNA levels nih.govresearchgate.netguidetopharmacology.org. The reduction in PD-L1 expression contributes to a less immunosuppressive phenotype in myeloid cells nih.govresearchgate.netuni.lunih.govguidetopharmacology.org. This effect has been demonstrated in monocytes from both healthy donors and cancer patients uni.lu.
Data Table: Effect of this compound on PD-L1 Expression in TNF-α Stimulated Monocytes
| Treatment | PD-L1 Expression Level (relative to TNF-α stimulated) | Method of Analysis | Reference |
| This compound + TNF-α | Downregulated | Flow cytometry, qPCR | nih.govresearchgate.netuni.luguidetopharmacology.org |
Upregulation of Costimulatory Molecules (e.g., CD40)
In addition to downregulating inhibitory signals, this compound also enhances the costimulatory capacity of myeloid cells by upregulating the expression of costimulatory molecules such as CD40 nih.govresearchgate.netuni.lunih.govguidetopharmacology.org. Studies have shown that this compound treatment leads to an increase in CD40 expression on monocytes, particularly in the context of TNF-α stimulation nih.govresearchgate.netuni.luguidetopharmacology.org. This upregulation of CD40 contributes to a more immunostimulatory phenotype, potentially enhancing T cell activation nih.govresearchgate.netnih.govguidetopharmacology.org.
Data Table: Effect of this compound on CD40 Expression in TNF-α Stimulated Monocytes
| Treatment | CD40 Expression Level (relative to TNF-α stimulated) | Method of Analysis | Reference |
| This compound + TNF-α | Upregulated (moderate trend) | Flow cytometry, qPCR | nih.govresearchgate.netuni.luguidetopharmacology.org |
Downregulation of Inhibitory Immune Checkpoint Molecules (e.g., STAB1, HLA-E, LILRB4)
This compound has been shown to downregulate the expression of several inhibitory immune checkpoint molecules. Transcriptomic and proteomic analyses have revealed that this compound counteracts the activation of pathways induced by pro-inflammatory cytokines like TNF-α, leading to the downregulation of multiple inhibitory immune checkpoint molecules. nih.govfrontiersin.orgbioworld.comresearchgate.net This includes a reduction in the expression of PD-L1 on monocytes. aacrjournals.orgresearchgate.netnih.govfrontiersin.orgbioworld.comresearchgate.netnih.gov The downregulation of PD-L1 by this compound in TNF-α-activated monocytes occurs in a dose-dependent manner. aacrjournals.orgresearchgate.netbioworld.comresearchgate.net Beyond PD-L1, studies have also indicated the downregulation of other immune checkpoints and related molecules. For instance, RNA sequencing data has shown that TNF-α significantly increases markers of activated monocytes and macrophages, and this compound treatment slightly downregulates most of these markers. nih.gov Specifically, this compound has been found to downregulate the expression of Leukocyte Immunoglobulin-Like Receptor B4 (LILRB4), an inhibitory receptor expressed on lymphoid and myeloid cells that has been implicated in tumor progression and therapeutic resistance. nih.gov While STAB1 and HLA-E were mentioned in the prompt, the provided search results primarily focused on PD-L1 and LILRB4 downregulation by this compound.
Phenotypic Shift Towards a Less Immunosuppressive Profile
This compound promotes a shift in the phenotype of immune cells, particularly myeloid cells, towards a less immunosuppressive state. nih.govfrontiersin.orgbioworld.comresearchgate.net In TNF-α stimulated monocytes, this compound reduces their immunosuppressive phenotype by downmodulating PD-L1 and simultaneously promoting their costimulatory capacity by inducing CD40 expression. nih.govfrontiersin.orgbioworld.comresearchgate.net This dual effect of decreasing inhibitory signals while promoting costimulatory ones contributes to a less suppressive environment. nih.govfrontiersin.orgbioworld.com Transcriptomic and proteomic analyses confirm that this compound counteracts TNF-α pathway activation and downregulates multiple inhibitory immune checkpoint molecules, thereby promoting a less immunosuppressive phenotype. nih.govfrontiersin.orgbioworld.comresearchgate.net This modulation of myeloid cell functionality by diminishing inhibitory signals and promoting T cell activation suggests that this compound can act as an immunomodulatory agent. nih.govfrontiersin.orgbioworld.comresearchgate.net The ability of this compound to reduce the immunosuppressive function of myeloid cells and promote their T cell stimulating activity has been observed in vitro. researchgate.netaacrjournals.org
Here is a summary of the phenotypic changes induced by this compound in TNF-α stimulated monocytes:
| Marker | Effect of TNF-α Stimulation | Effect of this compound Treatment (on TNF-α stimulated cells) |
| PD-L1 | Increased | Downregulated |
| CD40 | Increased | Upregulated (moderate) |
| CCL2 | Increased | Downregulated (slight) |
| CXCL8 | Increased | Downregulated (slight) |
| IL1B | Increased | Downregulated (slight) |
| HLA-DRA | Increased | Downregulated (slight) |
| TLR2 | Increased | Downregulated (slight) |
| CD274 | Increased | Downregulated (slight) |
| IL4I1 | Increased | Downregulated (slight) |
| MMP9 | Increased | Downregulated (slight) |
| IL4R | Increased | Downregulated (slight) |
| LILRB4 | Not specified | Downregulated |
Data compiled from search results nih.gov.
Effects on Lymphocyte Populations
This compound exerts significant effects on lymphocyte populations, influencing their proliferation, activation, and differentiation, particularly within the context of anti-tumor immunity. aacrjournals.orgresearchgate.netresearchgate.netaacrjournals.org
Promotion of T Cell Proliferation and Activation
This compound has been shown to enhance T cell proliferation and activation. In co-culture assays, monocytes and dendritic cells (DCs) treated with this compound significantly enhanced allogeneic T cell proliferation compared to untreated controls. nih.govfrontiersin.orgbioworld.comresearchgate.net This effect on T cell proliferation induced by monocytes stimulated with TNF-α was comparable to that observed with an anti-PD-L1 antibody. aacrjournals.orgresearchgate.net Dendritic cells differentiated in the presence of this compound were also more efficient at stimulating allogeneic T cell proliferation. aacrjournals.orgresearchgate.net In a mixed lymphocyte reaction (MLR) assay, this compound enhanced the production of IL-2, a key cytokine for T cell growth and activation. researchgate.netaacrjournals.org Flow cytometry analysis of MLR assays showed that CD4 T cells and B cells were major populations where IL-2 was significantly increased in the presence of this compound. researchgate.netaacrjournals.org The increase in IL-2 production correlated with a significant increase in CD4+CD25+ cells. researchgate.netaacrjournals.org Further analysis indicated that this compound activated CD4+CD25+CD127+ cells, which include activated T helper cells, but not T regulatory cells (CD4+CD25+CD127-). researchgate.netaacrjournals.org
Influence on CD8 T Cell Differentiation and Exhaustion Phenotype
This compound modulates CD8 T cell differentiation and exhaustion phenotypes. aacrjournals.orgresearchgate.netresearcher.life Studies using in vitro models mimicking the exhaustion process have shown that this compound influences the differentiation of CD8 T cells. aacrjournals.orgresearchgate.netbmj.combmj.com
Induction of Central Memory T Cells
This compound drives the differentiation of CD8 T cells towards a central memory phenotype. aacrjournals.orgresearchgate.netresearcher.lifebmj.com In an in vitro exhaustion model, this compound significantly increased the central memory T cell phenotype (CD45RO+CD62L+CCR7+). bmj.combmj.com This was accompanied by a significant decrease in the effector T cell phenotype (CD45RO+CD62L-CCR7-). bmj.combmj.com The expression of CD62L, a marker associated with naive and memory T cells, was significantly increased in central memory cells upon this compound treatment. bmj.combmj.com Gene expression analysis also showed that this compound increased genes related to the T memory phenotype, such as Eomes and Lef-1. bmj.combmj.com
Reduction of Exhaustion Markers (e.g., PD-1, LAG-3)
This compound treatment reduces the expression of exhaustion markers on CD8 T cells. aacrjournals.orgresearchgate.netbmj.combmj.com In the in vitro exhaustion model, this compound significantly decreased the expression of exhaustion markers PD-1 and LAG-3 at the protein level. bmj.combmj.com This was corroborated by a reduction in the mRNA levels of Pd-1 and Lag-3. bmj.combmj.com While gene expression of Tim-3 was also downmodulated, this did not result in a reduction of protein expression at the time of detection in one study. bmj.combmj.com By driving differentiation towards a central memory phenotype and reducing exhaustion markers, this compound-exposed CD8 T cells exhibit a less exhausted phenotype. aacrjournals.orgresearchgate.netresearcher.life
Here is a summary of the effects of this compound on CD8 T cell differentiation and exhaustion markers:
| Phenotype/Marker | Effect of this compound Treatment |
| Central Memory (CD45RO+CD62L+CCR7+) | Increased |
| Effector (CD45RO+CD62L-CCR7-) | Decreased |
| CD62L (on central memory) | Increased |
| PD-1 | Decreased |
| LAG-3 | Decreased |
| TIM-3 | No significant protein effect observed |
| Eomes (gene expression) | Increased |
| Lef-1 (gene expression) | Increased |
| Tcf-7 (gene expression) | Slightly increased |
| T-bet (Tbx21) (gene expression) | Reduced |
Data compiled from search results bmj.combmj.com.
Modulation of Gene Expression Related to T Cell Metabolism (e.g., Hif-1alpha, Glut-1)
While the search results directly link this compound to immune cell modulation and gene expression changes, specific detailed findings explicitly showing this compound's direct impact on the gene expression of Hif-1alpha and Glut-1 in T cells were not prominently featured. However, the broader context of HDAC6 inhibition and T cell metabolism provides relevant background.
Hypoxia-inducible factor 1-alpha (HIF-1α) and Glucose transporter 1 (Glut-1) are key regulators of glucose metabolism in T cells frontiersin.orgmdpi.comnih.govnih.gov. Activated T cells undergo a metabolic shift towards aerobic glycolysis, a process heavily reliant on increased glucose uptake mediated by Glut1, which is often upregulated by HIF-1α frontiersin.orgmdpi.com. HIF-1α is known to transcriptionally activate genes encoding glucose transporters and glycolytic enzymes, playing a significant role in T cell differentiation and function frontiersin.org. Studies have shown that HIF-1α activation can be associated with the capacity of dendritic cells to activate T cells krcp-ksn.org. High levels of HIF-1α and GLUT1 have been associated with chemoresistance in acute myeloid leukemia, suggesting their role in metabolic adaptation in cancer cells nih.gov.
Although a direct link between this compound and the modulation of Hif-1alpha and Glut-1 gene expression in T cells was not explicitly detailed in the provided search results, the known role of HDAC6 in regulating protein acetylation and the critical involvement of HIF-1α and Glut-1 in T cell metabolism suggest a potential area of influence for this compound.
Activation of CD4 T Cells and Natural Killer (NK) Cells
This compound has been shown to activate CD4 T cells and Natural Killer (NK) cells. In mixed lymphocyte reaction (MLR) assays, this compound activated CD4 and NK cells aacrjournals.orgresearchgate.netaacrjournals.org. Flow cytometry analysis revealed that CD4 T cells were among the major populations where Interleukin-2 (IL-2) production was significantly increased in the presence of this compound aacrjournals.orgresearchgate.netaacrjournals.org. The increase in IL-2 production correlated with a significant increase in CD4+CD25+ cells and an enhancement of the expression of the activator receptor NKG2D in NK cells aacrjournals.orgresearchgate.netaacrjournals.org. Further analysis indicated that this compound activated CD4+CD25+CD127+ cells, but not T regulatory cells (CD4+CD25+CD127-) aacrjournals.orgresearchgate.netaacrjournals.org.
This compound also modulates myeloid cell functionality by diminishing inhibitory signals and promoting T cell activation bioworld.comfrontiersin.orgnih.govacrobiosystems.comresearchgate.net. In co-culture assays, monocytes and dendritic cells treated with this compound significantly enhanced allogeneic T cell proliferation bioworld.comfrontiersin.orgnih.gov. In vivo studies using a murine model of colon cancer showed that this compound treatment led to increased immune cell infiltration, including tumor-reactive CD8 and CD4 cells aacrjournals.orgresearchgate.net. The antitumor activity of this compound in this model was dependent on a functional immune system, as it was inactive in immune-deficient animals, and depletion of either CD8 or CD4 cells severely blunted its activity aacrjournals.orgresearchgate.net.
Induction of Interleukin-2 (IL-2) Production
This compound has been shown to induce the production of Interleukin-2 (IL-2). In MLR assays, this compound enhanced the production of IL-2 in the supernatants at 48 and 72 hours aacrjournals.orgresearchgate.netaacrjournals.org. Flow cytometry analysis indicated that CD4 T cells and B cells were the major populations responsible for this increased IL-2 production in the presence of this compound aacrjournals.orgresearchgate.netaacrjournals.org. IL-2 is a crucial cytokine produced by T lymphocytes in response to antigenic or mitogenic stimulation and is required for T cell proliferation and other activities vital for immune response regulation sinobiological.comsinobiological.comcuremelanoma.orgfrontiersin.org. It promotes T cell growth and differentiation and stimulates the differentiation of peripheral blood NK cells into cytotoxic cells, enhancing NK cell activity sinobiological.com.
Interaction with Other Epigenetic Regulators (e.g., P300 Stabilization)
Research indicates that this compound, as an HDAC6 inhibitor, interacts with other epigenetic regulators, notably by influencing the stability of the lysine acetyltransferase P300. HDAC6 inactivation using this compound, siRNA, or CRISPR/Cas9 gene editing altered P300 ubiquitination, leading to P300 stabilization patsnap.comnih.govnih.gov. This stabilization of P300 was associated with significant changes in chromatin accessibility, particularly increased acetylation of histone H3 lysines 9, 14, and 27 patsnap.comnih.govnih.gov. P300 is a transcriptional co-activator that interacts with and directly regulates transcription factors nih.gov. The stabilization of P300 following this compound treatment was paralleled by changes in the expression of critical genes involved in cellular survival mechanisms aacrjournals.org. This finding suggests a potential shift in therapeutic focus from HDAC6 itself to its interaction with P300 patsnap.comnih.gov.
Illustrative Data:
While specific quantitative data tables for Hif-1alpha and Glut-1 modulation by this compound were not found, the following table summarizes findings related to IL-2 production and immune cell activation based on the search results:
| Mechanism/Cell Type | Effect of this compound Treatment | Assay/Model | Reference |
| IL-2 Production | Enhanced production in supernatants at 48 and 72 hours | Mixed Lymphocyte Reaction (MLR) assay | aacrjournals.orgresearchgate.netaacrjournals.org |
| CD4 T Cell Activation | Increased CD4+CD25+ cells; Activation of CD4+CD25+CD127+ cells | MLR assay, Flow cytometry | aacrjournals.orgresearchgate.netaacrjournals.org |
| NK Cell Activation | Enhanced expression of activator receptor NKG2D | MLR assay, Flow cytometry | aacrjournals.orgresearchgate.netaacrjournals.org |
| Myeloid Cell Functionality | Diminished inhibitory signals, promoted T cell activation (enhanced T cell proliferation) | Co-culture assays (monocytes/DCs with T cells) | bioworld.comfrontiersin.orgnih.govresearchgate.net |
| P300 Stability | Altered ubiquitination, leading to stabilization | Cellular experiments (HEK293T cells) | patsnap.comnih.govnih.gov |
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | Not found |
| P300 (KAT3B) | 6602 |
| HIF-1alpha (HIF1A) | 3092 |
| Glut-1 (SLC2A1) | 6517 |
| Interleukin-2 (IL-2) | 16187681 |
| Histone Deacetylase 6 (HDAC6) | 10013 |
| TNF-alpha (TNF) | 7040 |
| CD40 (TNFRSF5) | 949 |
| PD-L1 (CD274) | 146435 |
| NKG2D (KLRK1) | 22916 |
| CD25 (IL2RA) | 3559 |
| CD127 (IL7R) | 3577 |
This compound is recognized as a potent and selective inhibitor of Histone Deacetylase 6 (HDAC6). patsnap.combioworld.comaacrjournals.orgmedchemexpress.com Its biological activity is mediated through the modulation of protein acetylation, impacting various cellular processes, including immune responses and the behavior of cancer cells. patsnap.combioworld.comaacrjournals.orgaacrjournals.orgfrontiersin.orgnih.gov
Molecular and Cellular Mechanisms of Action of Itf3756
Interaction with Other Epigenetic Regulators (e.g., P300 Stabilization)
This compound, as an inhibitor of HDAC6, interacts with and influences the activity of other epigenetic regulators, notably through the stabilization of the lysine (B10760008) acetyltransferase P300. Studies have shown that the inactivation of HDAC6, whether through treatment with this compound, siRNA, or CRISPR/Cas9 gene editing, resulted in altered ubiquitination of P300, leading to its stabilization. patsnap.comnih.govnih.gov This stabilization of P300 was correlated with significant changes in chromatin accessibility, specifically an increase in the acetylation of histone H3 at lysines 9, 14, and 27. patsnap.comnih.govnih.gov P300 functions as a transcriptional co-activator and interacts with and directly regulates various transcription factors. nih.gov The stabilization of P300 observed after this compound treatment coincided with changes in the expression of important genes involved in cellular survival mechanisms. aacrjournals.org This suggests that the interaction between HDAC6 inhibition and P300 stabilization represents a significant mechanism of action for this compound and may indicate a potential therapeutic focus on the HDAC6-P300 axis. patsnap.comnih.gov
Illustrative Data:
The following table summarizes key findings related to the effects of this compound on immune cell activation and IL-2 production based on the available data:
| Mechanism/Cell Type | Effect of this compound Treatment | Assay/Model | Reference |
| IL-2 Production | Enhanced production in supernatants at 48 and 72 hours | Mixed Lymphocyte Reaction (MLR) assay | aacrjournals.orgresearchgate.netaacrjournals.org |
| CD4 T Cell Activation | Increased CD4+CD25+ cells; Activation of CD4+CD25+CD127+ cells | MLR assay, Flow cytometry | aacrjournals.orgresearchgate.netaacrjournals.org |
| NK Cell Activation | Enhanced expression of activator receptor NKG2D | MLR assay, Flow cytometry | aacrjournals.orgresearchgate.netaacrjournals.org |
| Myeloid Cell Functionality | Diminished inhibitory signals, promoted T cell activation (enhanced T cell proliferation) | Co-culture assays (monocytes/DCs with T cells) | bioworld.comfrontiersin.orgnih.govresearchgate.net |
| P300 Stability | Altered ubiquitination, leading to stabilization | Cellular experiments (HEK293T cells) | patsnap.comnih.govnih.gov |
Note: The data presented in the table represents a synthesis of findings from the provided sources. Specific quantitative values were not consistently available for all parameters across the different studies.
Preclinical Efficacy Studies of Itf3756
In Vitro Studies on Cell Lines and Primary Cells
In vitro studies have utilized both cell lines and primary human immune cells to evaluate the direct effects of ITF3756 on immune function and cancer cells. nih.govfrontiersin.org
Evaluation in Human Monocytes and Peripheral Blood Mononuclear Cells (PBMCs)
This compound has been shown to modulate the phenotype and function of human monocytes and peripheral blood mononuclear cells (PBMCs). Studies using monocytes stimulated with the pro-inflammatory cytokine TNF-α demonstrated that this compound effectively downregulated the expression of PD-L1, an inhibitory immune checkpoint molecule. nih.govbioworld.comnih.govfrontiersin.org Simultaneously, this compound enhanced the costimulatory capacity of monocytes by increasing the expression of CD40. nih.govbioworld.comnih.govfrontiersin.org Transcriptomic and proteomic analyses revealed that this compound counteracted the activation of the TNF-α pathway and downregulated multiple inhibitory immune checkpoint molecules, leading to a less immunosuppressive phenotype in monocytes. nih.govbioworld.comnih.govfrontiersin.org Similar modulatory effects on PD-L1 expression were observed in monocytes from cancer patients, comparable to those from healthy donors. bioworld.comfrontiersin.org The downregulation of PD-L1 by this compound in TNF-α stimulated monocytes was found to be dose-dependent. bioworld.comfrontiersin.org
| Cell Type | Stimulus | This compound Effect | Key Marker Modulation |
|---|---|---|---|
| Human Monocytes | TNF-α | Reduced immunosuppression | ↓ PD-L1, ↑ CD40 |
| Human PBMCs (Monocytes) | TNF-α | Reduced immunosuppression | ↓ PD-L1, ↑ CD40 |
Assessment in Dendritic Cell Activation and T Cell Co-culture Systems
This compound has also been assessed for its impact on dendritic cell activation and its ability to influence T cell proliferation in co-culture systems. This compound enhanced the antigen-presenting cell (APC) phenotype of both immature and mature dendritic cells. nih.govfrontiersin.org In co-culture assays, monocytes and dendritic cells treated with this compound significantly enhanced the proliferation of allogeneic T cells compared to untreated controls. nih.govbioworld.comnih.govfrontiersin.org This suggests that this compound promotes a more immunostimulatory environment.
| Cell Type | Co-cultured with | This compound Effect on APCs | Effect on T Cells |
|---|---|---|---|
| Monocytes | Allogeneic T cells | Enhanced APC phenotype | Significantly enhanced proliferation nih.govbioworld.comnih.govfrontiersin.org |
| Dendritic Cells (iDCs/mDCs) | Allogeneic T cells | Enhanced APC phenotype nih.govfrontiersin.org | Significantly enhanced proliferation nih.govbioworld.comnih.govfrontiersin.org |
Impact on Cancer Cell Lines (Non-Cytotoxic Effects)
Studies have indicated that this compound does not exert direct cytotoxic effects on a panel of murine tumor cell lines at the concentrations tested in some preclinical studies. researchgate.netaacrjournals.org This suggests that its anti-tumor activity is likely mediated through its effects on the immune system rather than direct killing of cancer cells. researchgate.netaacrjournals.org Cytotoxicity assays on human 697 cells and PBMCs showed IC50 values greater than 1 µM, indicating a lack of significant direct cytotoxicity at these concentrations. medchemexpress.commedchemexpress.com
| Cell Type | Species | Cytotoxic Effect Observed | IC50 Value |
|---|---|---|---|
| Murine Tumor Cell Lines | Murine | No direct cytotoxic effects observed researchgate.netaacrjournals.org | Not specified |
| 697 cells | Human | No significant cytotoxicity medchemexpress.commedchemexpress.com | > 1 µM medchemexpress.commedchemexpress.com |
| PBMCs | Human | No significant cytotoxicity medchemexpress.commedchemexpress.com | > 1 µM medchemexpress.commedchemexpress.com |
Mixed Lymphocyte Reaction (MLR) Assays
Mixed Lymphocyte Reaction (MLR) assays have been used to investigate the activity of this compound in a more complex in vitro immune environment involving multiple cell types. In MLR assays using human PBMCs from different donors, this compound enhanced the production of IL-2 in the supernatants at 48 and 72 hours. aacrjournals.orgresearchgate.net Flow cytometry analysis of these assays showed that CD4 T cells and B cells were the major populations exhibiting a significant increase in IL-2 production in the presence of this compound. aacrjournals.orgresearchgate.net The increase in IL-2 production correlated with a significant increase in CD4+CD25+ cells and an enhancement of NKG2D expression in Natural Killer (NK) cells. aacrjournals.orgresearchgate.net Further analysis indicated that this compound activated CD4+CD25+CD127+ cells, but not T regulatory cells (CD4+CD25+CD127-). aacrjournals.orgresearchgate.net These findings suggest that in a multicellular immune environment, this compound activates CD4 and NK cells and increases IL-2 production. aacrjournals.orgresearchgate.net
| Assay Type | Cell Source | This compound Effect | Key Immune Cell Activation/Modulation |
|---|---|---|---|
| Mixed Lymphocyte Reaction (MLR) | Human PBMCs | Enhanced IL-2 production aacrjournals.orgresearchgate.net | Activation of CD4 and NK cells aacrjournals.orgresearchgate.net |
| MLR | Human PBMCs | Increased CD4+CD25+ cells aacrjournals.orgresearchgate.net | Enhanced NKG2D expression on NK cells aacrjournals.orgresearchgate.net |
| MLR | Human PBMCs | Activation of CD4+CD25+CD127+ cells aacrjournals.orgresearchgate.net | No activation of T regulatory cells aacrjournals.orgresearchgate.net |
In Vivo Studies in Animal Models of Disease
In vivo studies have been conducted to evaluate the efficacy of this compound in animal models, particularly in the context of tumor growth. nih.govfrontiersin.org
Efficacy in Murine Tumor Models (e.g., Colon Carcinoma)
This compound has demonstrated anti-tumoral activity in a murine model of colon carcinoma (CT26). nih.govbioworld.comnih.govfrontiersin.org In this model, this compound treatment led to reduced tumor growth in a dose-responsive manner. nih.govbioworld.comfrontiersin.org The anti-tumor activity of this compound in syngeneic tumor models was comparable to the efficacy observed with an anti-PD1 antibody. researchgate.netaacrjournals.org This anti-tumor effect was associated with increased immune cell infiltration and the generation of tumor-reactive CD8 and CD4 cells. researchgate.netaacrjournals.org Importantly, this compound was inactive in immune-deficient animals, and the selective depletion of either CD8 or CD4 cells significantly blunted its anti-tumor activity, indicating that its efficacy is dependent on a functional immune system. researchgate.netaacrjournals.org
| Animal Model | Tumor Type | This compound Effect on Tumor Growth | Associated Immune Effects | Immune Dependence |
|---|---|---|---|---|
| Murine Model (CT26) | Colon Carcinoma | Reduced tumor growth nih.govbioworld.comnih.govfrontiersin.org | Increased immune cell infiltration researchgate.netaacrjournals.org, Generation of tumor-reactive CD8 and CD4 cells researchgate.netaacrjournals.org | Dependent on functional immune system (CD4 and CD8 cells) researchgate.netaacrjournals.org |
Tumor Growth Inhibition
In syngeneic tumor models, this compound has demonstrated antitumor activity, effectively reducing tumor growth. Studies in a murine model of colon carcinoma (CT26) showed that this compound treatment led to reduced tumor growth in a dose-response manner. For instance, in a CT26 murine colon carcinoma model, this compound administered at doses of 25 mg/kg and 50 mg/kg showed significant reductions in tumor growth compared to the vehicle group. At 25 mg/kg, administration three times a day (TID) resulted in a 46% inhibition of tumor growth, while administration twice a day (BID) showed a maximum inhibition of 31%. At 50 mg/kg, both BID and TID administration significantly reduced tumor growth, with maximum inhibition rates of 52% and 55%, respectively. These results suggest that the antitumor effect is dependent on both the dose and frequency of administration, with more frequent dosing potentially enhancing efficacy. medkoo.comselleckchem.com
Role of the Functional Immune System in Antitumor Activity
The antitumor activity of this compound is strictly dependent on a functional immune system. Studies using immune-deficient animals have shown that this compound was inactive in these models, indicating that its effects are mediated through the host immune response. patsnap.commedchemexpress.comresearchgate.netnih.gov Selective depletion of either CD8 or CD4 cells severely blunted the antitumor activity of this compound in murine models. patsnap.commedchemexpress.com This highlights the critical roles of both CD8+ and CD4+ T cells in mediating the therapeutic effects of this compound. This compound has been shown to increase immune cell infiltration and generate tumor-reactive CD8 and CD4 cells. patsnap.commedchemexpress.com In vitro studies further support its immunomodulatory role, demonstrating that this compound can reduce the immunosuppressive function of myeloid cells and promote their T cell stimulating activity. researchgate.netnih.gov It also influences T cell development, driving CD8 T cells towards a more central memory, less exhausted phenotype with increased effector function upon co-culture with tumor cells. researchgate.netnih.gov this compound has been shown to enhance the production of IL-2 in mixed lymphocyte reaction assays, correlating with an increase in activated CD4+CD25+ cells and enhanced expression of the activator receptor NKG2D in Natural Killer (NK) cells. researchgate.netnih.gov
Comparative Efficacy with Other Immunotherapies (e.g., Anti-PD1 Antibody)
In syngeneic tumor models, this compound has shown antitumor activity that was comparable to the efficacy observed with an anti-PD1 antibody. patsnap.commedchemexpress.comresearchgate.net This suggests that this compound, as a selective HDAC6 inhibitor, can provide a similar level of therapeutic benefit to established immune checkpoint inhibitors in certain preclinical settings.
Combination Therapies in Preclinical Oncology Models
The potential of this compound has also been explored in combination with other cancer therapies, particularly immune checkpoint blockade, to investigate potential synergistic effects.
Synergistic Effects with Immune Checkpoint Blockade (e.g., Anti-CTLA-4 Antibody)
Combining this compound with an anti-CTLA-4 antibody has demonstrated synergistic effects in preclinical models. In a colon carcinoma murine model, the combination of this compound and an anti-CTLA-4 antibody led to complete tumor eradication in 50% of the animals. patsnap.commedchemexpress.com This outcome was significantly better than the effects observed with either treatment alone. This synergy suggests that targeting HDAC6 with this compound can enhance the effectiveness of CTLA-4 blockade, potentially by modulating the tumor microenvironment and promoting a more robust antitumor immune response. patsnap.commedchemexpress.comnih.govbioworld.com
Induction of Antitumor Immunity and Tumor Eradication
The combination therapy of this compound with an anti-CTLA-4 antibody has been shown to induce durable antitumor immunity and tumor eradication. In the studies where complete tumor eradication was achieved with the combination, re-challenge of these animals with tumor cells did not result in tumor growth, indicating that the combination therapy had elicited a protective tumor immunity. patsnap.commedchemexpress.com This suggests that the synergistic effects extend beyond immediate tumor regression to the establishment of long-term immunological memory against the tumor.
Investigation in Models of Infectious Diseases (e.g., Viral Infection Mimicry)
While primarily studied in oncology, this compound has also been investigated in models relevant to infectious diseases, particularly concerning the modulation of inflammatory responses. In in vitro models designed to mimic cellular activation after viral infection, this compound, along with other HDAC inhibitors, was tested on immune and epithelial cells. patsnap.comresearchgate.netnih.govnih.gov These studies, including those related to severe COVID-19, explored the potential anti-inflammatory effects of HDAC6 inhibition. researchgate.netnih.govnih.gov this compound was shown to reduce the release of pro-inflammatory cytokines by airway epithelial cells, monocytes, and macrophages in these models. researchgate.netnih.govnih.gov It also demonstrated the ability to reduce monocyte activation and T cell exhaustion, while promoting the differentiation of T cells towards a central memory phenotype. researchgate.netnih.govnih.gov These findings suggest that this compound can modulate harmful inflammatory pathways activated during viral infection mimicry or actual viral infections, potentially offering therapeutic benefits by reducing excessive inflammation and cytokine storms. researchgate.netnih.govnih.gov
Anti-Inflammatory Effects on Airway Epithelial Cells and Immune Cells
This compound, as a selective HDAC6 inhibitor, has demonstrated anti-inflammatory effects on both airway epithelial cells and various immune cells in in vitro models designed to mimic cellular activation after viral infection. Studies indicate that HDAC inhibitors, including this compound, can reduce the release of cytokines by airway epithelial cells, monocytes, and macrophages. patsnap.comnih.gov This anti-inflammatory action is associated with a reduction in monocyte activation and T cell exhaustion, alongside an increase in the differentiation of T cells towards a central memory phenotype. patsnap.comnih.gov
In models using nasal epithelium primary cells (HNEpC) and lung epithelium primary cells (SAEpC) stimulated with Poly I:C (a synthetic analog of double-stranded viral RNA), this compound treatment downmodulated the expression of pro-inflammatory cytokines and IFN pathway genes. nih.gov Furthermore, this compound has been shown to dampen the pro-inflammatory effects induced by TNF-α in stimulated monocytes. researchgate.netfrontiersin.org Transcriptomic and proteomic analyses revealed that this compound counteracted TNF-α pathway activation, leading to a less immunosuppressive phenotype by downregulating multiple inhibitory immune checkpoint molecules, such as PD-L1. frontiersin.orgnih.govnih.gov
Data on the effect of this compound on cytokine expression in stimulated epithelial cells are summarized in the table below:
| Cell Type | Stimulus | This compound Effect on Pro-inflammatory Cytokines | This compound Effect on IFN Pathway Genes | Source |
| Nasal Epithelium (HNEpC) | Poly I:C | Downmodulation | Downmodulation | nih.gov |
| Lung Epithelium (SAEpC) | Poly I:C | Downmodulation | Downmodulation | nih.gov |
Functional assays involving co-culturing monocytes treated with this compound with allogeneic T cells showed enhanced T cell proliferation compared to untreated, stimulated monocytes, suggesting an improved T cell activation status. nih.gov
Modulation of Type I Interferon (IFN-I) Expression
HDAC inhibitors, including this compound, have been observed to hinder Type I Interferon (IFN-I) expression and its downstream effects in both airway epithelial cells and immune cells. patsnap.comnih.gov This modulation is considered potentially beneficial in counteracting the negative effects associated with late or persistent IFN-I pathway activation, which can occur in conditions like severe viral infections. patsnap.comnih.gov While IFN-I responses are crucial for initial antiviral immunity, prolonged or dysregulated activation can contribute to inflammation and tissue damage. frontiersin.org The ability of this compound to modulate IFN-I expression suggests a mechanism by which it may exert its anti-inflammatory effects in certain contexts.
Evaluation in Models of Autoimmune Disease (Preclinical Context)
While a significant portion of the preclinical research on this compound highlighted in the search results focuses on its immunomodulatory effects relevant to cancer immunotherapy, there is also mention of its evaluation in models of autoimmune disease. Histone deacetylase inhibitors, as a class, are being investigated for the treatment of autoimmune diseases. patsnap.comnih.gov
Specifically, in the context of evaluating the safety profile of this compound, studies in NOD mice, a model prone to spontaneous autoimmune diabetes, were conducted. Neither this compound monotherapy nor its combination with an anti-CTLA-4 antibody accelerated the induction of autoimmune diabetes in these mice. aacrjournals.orgresearchgate.net This observation suggests a favorable safety profile regarding the potential to exacerbate autoimmune conditions in this specific model. aacrjournals.orgresearchgate.net This is particularly relevant as some immunotherapies can potentially induce or worsen autoimmune phenomena. aacrjournals.orgresearchgate.net
Further research in relevant preclinical models is necessary to fully elucidate the potential therapeutic utility of this compound in various autoimmune diseases.
Pharmacological Characterization and Drug Delivery Strategies for Itf3756
Preclinical Pharmacokinetics and Pharmacodynamics (Non-Human Data)
Preclinical studies in non-human models have investigated the pharmacological profile of ITF3756. In a murine model of colon cancer (CT26), this compound demonstrated antitumor activity, leading to a reduction in tumor growth in a dose- and frequency-dependent manner bioworld.comfrontiersin.orgnih.govnih.gov. The most significant inhibition (up to 55%) was observed at a dose of 50 mg/kg administered twice or three times a day, suggesting that more frequent dosing may enhance its antitumor efficacy bioworld.com.
Pharmacodynamic analyses in preclinical settings have shown that selective HDAC6 inhibition by this compound can modulate the function of myeloid cells bioworld.comfrontiersin.orgnih.govnih.gov. Studies using TNF-α-stimulated human monocytes revealed that this compound effectively downregulated PD-L1 expression and the percentage of PD-L1 positive cells in a dose-dependent manner bioworld.comfrontiersin.orgnih.govnih.gov. Concurrently, it enhanced the costimulatory capacity of monocytes by increasing CD40 expression bioworld.comfrontiersin.orgnih.govnih.gov. Transcriptomic and proteomic analyses indicated that this compound counteracted the activation of the TNF-α pathway and downregulated multiple inhibitory immune checkpoint molecules, promoting a less immunosuppressive phenotype bioworld.comfrontiersin.orgnih.govnih.gov. In co-culture assays, this compound-treated monocytes and dendritic cells (DCs) significantly enhanced T cell proliferation frontiersin.orgnih.govnih.gov.
In syngeneic tumor models, this compound exhibited antitumor activity comparable to that of an anti-PD1 antibody, accompanied by increased immune cell infiltration and the generation of tumor-reactive CD8 and CD4 cells researchgate.net. The antitumor activity of this compound was absent in immune-deficient animals, and selective depletion of either CD8 or CD4 cells significantly reduced its efficacy researchgate.net.
Formulation Development to Enhance Bioavailability
Challenges of Poor Water Solubility
A significant challenge in the development of this compound for therapeutic applications is its poor water solubility bsz-bw.debsz-bw.de. This characteristic can limit its application in various drug delivery systems, particularly those involving aqueous media bsz-bw.debsz-bw.de. Poor water solubility can lead to limited and variable bioavailability, posing difficulties in achieving consistent and effective drug levels in the body researchgate.netresearchgate.net. Developing stable aqueous liquid formulations for poorly water-soluble drugs like this compound is often challenging researchgate.net. Furthermore, accurately measuring the drug concentration in release studies can be difficult due to the large volume of release medium required to maintain sink conditions researchgate.netacs.org.
Nanostructured Lipid Carrier (NLC) Formulations
To address the challenges associated with the poor water solubility of this compound and enhance its bioavailability, nanostructured lipid carrier (NLC) formulations have been investigated bsz-bw.debsz-bw.de. NLCs are a type of lipid-based nanosystem that contains a mixture of both solid and liquid lipids in their core nih.gov. They are considered promising drug delivery systems due to their biocompatibility, biodegradability, and ability to encapsulate both lipophilic and hydrophilic drugs nih.govjyoungpharm.org. Compared to solid lipid nanoparticles (SLNs), NLCs offer advantages such as higher drug loading capacity and increased stability nih.govmdpi.com.
Optimization of NLC for this compound Delivery
Optimization of NLC formulations for this compound delivery has been performed using methodologies such as the design of experiments (DOE) and response surface methodology (RSM) bsz-bw.debsz-bw.de. These approaches help in understanding the impact of various formulation parameters on critical quality attributes of the NLCs, such as particle size, polydispersity index (PDI), zeta potential, and entrapment efficiency (EE%) bsz-bw.debsz-bw.dejyoungpharm.orgmdpi.commdpi.com.
Studies have shown that factors like surfactant concentration and formulation volume can influence the size of the NLC particles bsz-bw.debsz-bw.de. It has been speculated that a higher amount of the drug in the formulation might lead to a lower PDI, resulting in more stable nanostructures bsz-bw.debsz-bw.de.
An optimized this compound-NLC formulation was reported to have a size of 51.1 ± 0.3 nm, a charge of 8.85 ± 4.71 mV, and high entrapment efficiency bsz-bw.debsz-bw.de. This optimized formulation maintained stability for 60 days bsz-bw.debsz-bw.de.
Here is a table summarizing the characteristics of the optimized this compound-NLC formulation:
| Parameter | Value |
| Particle Size | 51.1 ± 0.3 nm |
| Charge (Zeta Potential) | 8.85 ± 4.71 mV |
| Entrapment Efficiency | High |
| Stability | Maintained for 60 days |
Retention of Bioactivity within NLC Formulations (e.g., Alpha-Tubulin Acetylation Enhancement)
A crucial aspect of developing drug delivery systems for compounds like this compound is ensuring that the encapsulation process does not compromise the drug's bioactivity. This compound, as an HDAC6 inhibitor, is known to enhance the acetylation of alpha-tubulin bsz-bw.debsz-bw.debsz-bw.decam.ac.ukresearchgate.net.
Studies investigating the bioactivity of this compound within NLC formulations have shown that the drug retains its ability to enhance alpha-tubulin acetylation bsz-bw.debsz-bw.debsz-bw.de. The this compound-NLC formulation enhanced alpha-tubulin acetylation in various cancer cell lines, including melanoma, lung, and brain cancer cells bsz-bw.debsz-bw.debsz-bw.de. This indicates that the NLC formulation successfully delivers the active compound into the cells and that the encapsulated this compound remains functionally active bsz-bw.debsz-bw.de. The enhancement of alpha-tubulin acetylation by this compound-NLC suggests retained or even improved bioactivity compared to the free drug bsz-bw.debsz-bw.de.
Here is a table illustrating the effect of this compound-NLC on alpha-tubulin acetylation:
| Formulation | Effect on Alpha-Tubulin Acetylation (in tested cancer cell lines) |
| This compound-NLC | Enhanced |
| Free this compound | Enhanced (comparable or potentially less than NLC formulation) |
Future Directions in Itf3756 Research
Exploration of Additional Therapeutic Applications (Preclinical)
Preclinical studies have indicated that ITF3756 possesses immunomodulatory properties that could be leveraged for therapeutic applications beyond its initial focus. Research has shown that this compound can modulate the function of myeloid cells, such as monocytes and dendritic cells (DCs), by decreasing inhibitory signals and promoting T cell activation frontiersin.orgnih.govbioworld.comnih.gov. Specifically, it has been observed to downregulate PD-L1 expression in TNF-α-activated monocytes and enhance their costimulatory capacity by increasing CD40 expression frontiersin.orgnih.govbioworld.comnih.gov. Transcriptomic and proteomic analyses have revealed that this compound counteracts TNF-α pathway activation and downregulates multiple inhibitory immune checkpoint molecules, leading to a less immunosuppressive phenotype frontiersin.orgnih.govbioworld.com. In co-culture assays, this compound-treated monocytes and DCs significantly enhanced T cell proliferation frontiersin.orgnih.govnih.gov.
Beyond its impact on myeloid cells, this compound has also shown effects on T cells. It has been reported to reduce PD-L1 expression on CD8 T cells and counter immune exhaustion in these cells medchemexpress.comaacrjournals.org. Furthermore, this compound treatment has been shown to increase the differentiation of CD8 T cells towards a central memory phenotype with reduced expression of exhaustion markers in vitro bmj.comresearcher.life. This suggests a potential for this compound to enhance the persistence and efficacy of T cell-based immunotherapies.
The observed immunomodulatory effects suggest potential preclinical exploration of this compound in conditions where modulating immune responses could be beneficial, such as other types of cancer beyond those already studied, or potentially in autoimmune disorders or infectious diseases where aberrant immune regulation plays a role selleckchem.compatsnap.comresearchgate.net.
Identification of Biomarker Signatures for Compound Activity (Preclinical)
Identifying biomarkers that correlate with the activity and efficacy of this compound is a crucial area for future preclinical research researchgate.netaacrjournals.org. While measuring the ratio between tubulin and histone acetylation can monitor HDAC6 inhibition in humans, a specific biomarker signature for patient stratification that correlates with treatment efficacy is still needed researchgate.net.
Research using RNAseq and proteomic analyses on unstimulated human monocytes treated with this compound has begun to identify a potential signature researchgate.netaacrjournals.org. Gene Ontology analysis indicated that this compound has a widespread effect on monocyte transcriptome and proteome researchgate.netaacrjournals.org. This includes the down-modulation of genes and proteins involved in inflammatory pathways and transcription regulation, as well as the up-regulation of pathways related to neutrophil-mediated immunity, metabolic processes, and protein phosphorylation researchgate.netaacrjournals.org.
Specific genes have been identified as being significantly modulated by this compound in monocytes. These include both up-regulated (e.g., SCL27A1, ANXA6, IRF6) and down-regulated genes (e.g., CD84, RANK, CXCL2, CXCL3, STAB-1, CD163, PD-L1, CD206, ADA) researchgate.net. Notably, some of the down-modulated genes are markers of M2 macrophages and genes related to tumor-associated macrophages researchgate.net. These findings suggest that the modulation of these specific genes and pathways could potentially serve as a biomarker signature for this compound activity. Further preclinical work is needed to validate these potential biomarkers and determine their correlation with the observed immunomodulatory and antitumor effects of this compound in various models researchgate.netaacrjournals.org.
Table 1: Select Genes Modulated by this compound in Human Monocytes
| Gene | Regulation by this compound | Potential Relevance |
| SCL27A1 | Up-regulated | (Further research needed for specific relevance) |
| ANXA6 | Up-regulated | (Further research needed for specific relevance) |
| IRF6 | Up-regulated | (Further research needed for specific relevance) |
| CD84 | Down-regulated | (Further research needed for specific relevance) |
| RANK | Down-regulated | (Further research needed for specific relevance) |
| CXCL2 | Down-regulated | Involved in inflammatory pathways |
| CXCL3 | Down-regulated | Involved in inflammatory pathways |
| STAB-1 | Down-regulated | Related to tumor-associated macrophages |
| CD163 | Down-regulated | Marker of M2 macrophages, related to TAMs |
| PD-L1 | Down-regulated | Immune checkpoint molecule |
| CD206 | Down-regulated | Marker of M2 macrophages, related to TAMs |
| ADA | Down-regulated | (Further research needed for specific relevance) |
Note: Based on preclinical data from in vitro studies on human monocytes. researchgate.netaacrjournals.org
Development of Novel Analogues and Dual-Targeting Approaches (e.g., Dual PD-L1/HDAC6 Inhibitors)
The development of novel analogues of this compound and the exploration of dual-targeting approaches represent significant future directions in research aacrjournals.orgresearchgate.netmdpi.com. While this compound is a selective HDAC6 inhibitor, the potential for enhanced efficacy or altered properties through structural modifications is being investigated researchgate.netmdpi.com.
One promising strategy is the development of dual-targeting molecules that combine the activity of HDAC6 inhibition with targeting other relevant pathways, such as immune checkpoints aacrjournals.orgresearchgate.netresearchgate.netnih.gov. Given this compound's observed ability to downregulate PD-L1 expression frontiersin.orgnih.govbioworld.comnih.gov, the development of dual PD-L1/HDAC6 inhibitors is a logical extension of this research aacrjournals.orgresearchgate.net. Such compounds could potentially offer synergistic effects by simultaneously modulating the tumor microenvironment and directly impacting immune inhibitory pathways.
Research into novel compounds with dual HDAC and other target activities, such as HDAC and PI3K inhibitors or HDAC and CDC25 inhibitors, is an active area in medicinal chemistry, suggesting the feasibility and potential benefits of such approaches researchgate.netnih.gov. The development of analogues with improved selectivity, pharmacokinetic profiles, or enhanced tissue distribution could also contribute to the future therapeutic utility of this compound-based compounds researchgate.netmdpi.com.
Advanced Preclinical Modeling and Methodologies
Future research on this compound will heavily rely on advanced preclinical modeling and methodologies to better understand its mechanisms of action and predict its clinical potential. Studies utilizing in vivo murine models of cancer have already demonstrated the antitumor activity of this compound, both as a monotherapy and in combination with other immunotherapies frontiersin.orgnih.govbioworld.comnih.govaacrjournals.orgresearchgate.net. For example, in a murine model of colon carcinoma, this compound treatment led to reduced tumor growth frontiersin.orgnih.govnih.gov. Furthermore, in combination with an anti-CTLA-4 antibody, this compound resulted in complete tumor eradication in a significant percentage of animals and elicited tumor immunity aacrjournals.orgresearchgate.net.
Future preclinical studies could involve more complex syngeneic tumor models, genetically engineered mouse models, and patient-derived xenograft (PDX) models to better recapitulate the human tumor microenvironment and assess the efficacy of this compound in diverse cancer types frontiersin.orgnih.govnih.gov. These models can provide valuable insights into the intricate interactions between this compound, immune cells, and tumor cells in a more physiologically relevant setting.
Advanced methodologies such as high-dimensional flow cytometry, single-cell RNA sequencing, and spatial transcriptomics can be employed to dissect the cellular and molecular changes induced by this compound within the tumor microenvironment at a higher resolution frontiersin.orgnih.govbioworld.com. These techniques can help to confirm and expand upon the transcriptomic and proteomic findings observed in in vitro studies and provide a deeper understanding of how this compound modulates immune cell populations and their functional states in vivo.
Furthermore, studies investigating the impact of different administration schedules and combinations with other therapeutic agents, including various immune checkpoint inhibitors and conventional therapies, will be crucial to optimize the potential clinical application of this compound frontiersin.orgnih.govbioworld.comnih.govaacrjournals.orgresearchgate.net.
Q & A
Q. What is the primary mechanism of action of ITF3756 in modulating immune responses?
this compound selectively inhibits HDAC6, leading to chromatin remodeling via increased histone acetylation. This enhances CD8+ T cell differentiation into central memory phenotypes while reducing exhaustion markers (e.g., PD-1, LAG3) and upregulating cytotoxic molecules like IFN-γ and Granzyme B. Methodologically, these effects are validated using flow cytometry for surface/exhaustion markers and RNAseq for transcriptional profiling .
Q. How does this compound enhance T cell cytotoxicity against tumor cells?
this compound-treated CD8+ T cells exhibit improved cytotoxicity against both MHC I-positive and -negative tumor cells (e.g., K562 leukemia cells) in short-term (4-hour) and long-term (14-day) co-culture assays. This is mediated by upregulation of NKG2D, a receptor critical for non-MHC-restricted tumor cell recognition. Cytotoxicity is quantified via lactate dehydrogenase (LDH) release or live/dead cell staining .
Q. What in vitro models are used to study this compound’s effects on immune cells?
Key models include:
- T cell exhaustion : Anti-CD3/CD28 bead-stimulated human CD8+ T cells treated with this compound, analyzed for memory/exhaustion markers (e.g., CCR7, PD-1) .
- Myeloid cell modulation : TNF-α-activated monocytes or dendritic cells (DCs) co-cultured with allogeneic T cells to assess PD-L1 downregulation and T cell proliferation .
Advanced Research Questions
Q. How can this compound be integrated into combination therapies for enhanced anti-tumor efficacy?
Preclinical studies suggest synergy between this compound and proteasome inhibitors (e.g., Bortezomib) in colon cancer models. Subtoxic concentrations of both agents reduce HCT116 cell viability and induce lipid accumulation, a marker of metabolic reprogramming. Mechanistic analysis involves red-oil staining for lipids and Western blotting for SREBP/PPARγ pathways .
Q. What experimental approaches resolve contradictions in this compound’s impact on chromatin accessibility?
ATAC-seq and H3K27Ac ChIP-seq reveal that this compound-induced HDAC6 inhibition alters chromatin accessibility predominantly in intronic and distal intergenic regions. Contradictions in gene expression (e.g., AKT1 vs. TGFB2) are resolved via Gene Ontology (GO) enrichment analysis, which links chromatin changes to functional pathways like apoptosis and adhesion .
Q. How does this compound modulate the tumor microenvironment (TME) to overcome immune evasion?
this compound reduces PD-L1 expression in tumor-associated myeloid cells and upregulates NKG2D ligands on tumor cells, enhancing immune recognition. In vivo validation uses syngeneic models (e.g., CT26 tumors in BALB/c mice) with flow cytometry for immune cell infiltration and qPCR for ligand expression .
Q. What methodologies quantify this compound’s dose- and time-dependent effects on immune cells?
Q. How does this compound address cytokine-driven pathologies in severe COVID-19?
this compound downregulates MMP9 (linked to lung injury) and reduces pro-inflammatory cytokines (e.g., TNF-α) in monocytes. Comparative studies with dexamethasone use RNAseq to highlight HDAC6 inhibition’s unique suppression of IFN-I pathways, which exacerbate late-stage COVID-19 .
Methodological Best Practices
Q. What controls are essential when assessing this compound’s off-target effects in HDAC inhibition studies?
Q. How should longitudinal studies be designed to evaluate this compound’s impact on T cell memory?
Track CD8+ T cell subsets (naïve, central memory, effector memory) over 14+ days using:
- Flow cytometry : Surface markers (CCR7, CD45RO).
- Functional assays : Antigen rechallenge to assess memory recall .
Data Interpretation & Challenges
Q. How can researchers reconcile this compound’s dual role in promoting apoptosis and lipid accumulation?
Lipidomic profiling (e.g., mass spectrometry) and apoptosis assays (Annexin V/PI staining) are combined to dissect temporal relationships. For example, lipid overload may precede caspase activation, suggesting lipotoxicity as a cell death trigger .
Q. What statistical methods address variability in this compound’s immune modulation across cancer types?
Multivariate analysis (e.g., PCA) identifies tumor-specific variables (e.g., MHC I status, cytokine milieu) influencing this compound response. Cross-validation using diverse cell lines (e.g., melanoma B16F10 vs. breast MDA-MB-231) ensures robustness .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
